

Comparison of 2,3,4-Trifluoroaniline with 2,4,5-Trifluoroaniline

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Compound of Interest

Compound Name: **2,3,4-Trifluoroaniline**

Cat. No.: **B1293922**

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An Objective Comparison of **2,3,4-Trifluoroaniline** and 2,4,5-Trifluoroaniline for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the isomeric chemical intermediates, **2,3,4-Trifluoroaniline** and 2,4,5-Trifluoroaniline. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate building block for their specific synthesis and application needs.

Physicochemical Properties

The arrangement of fluorine atoms on the aniline ring significantly influences the physical and chemical properties of these isomers. A summary of their key physicochemical data is presented below.

Property	2,3,4-Trifluoroaniline	2,4,5-Trifluoroaniline
CAS Number	3862-73-5 [1]	367-34-0 [2]
Molecular Formula	C ₆ H ₄ F ₃ N [1] [3]	C ₆ H ₄ F ₃ N [2]
Molecular Weight	147.10 g/mol [3] [4] [5]	147.10 g/mol [6]
Appearance	Pale yellow to purple liquid [1] [4]	Information not available
Boiling Point	92 °C at 48 mmHg (6.4 kPa) [1] [4] [7] [8]	Information not available
Density	~1.393 - 1.41 g/mL at 25 °C [1] [7] [8]	Information not available
Refractive Index	n _{20/D} 1.486 - 1.49 [1] [7] [8]	n _{20/D} 1.496 [6]
Purity (Typical)	≥ 98% [1]	≥ 99%

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of these compounds. While comprehensive datasets are extensive, a summary of available spectral information is provided.

Spectral Data	2,3,4-Trifluoroaniline	2,4,5-Trifluoroaniline
¹ H NMR	Spectra available in CDCl ₃ solvent. [9]	¹ H NMR spectra available. [2]
Mass Spectrometry	Top m/z peaks at 147, 120, 119. [3]	Top m/z peaks at 147, 119, 100. [2]
IR Spectra	FTIR (Neat, ATR) and Vapor Phase IR spectra available. [3]	FTIR (Melt) spectra available. [2]

Applications in Research and Development

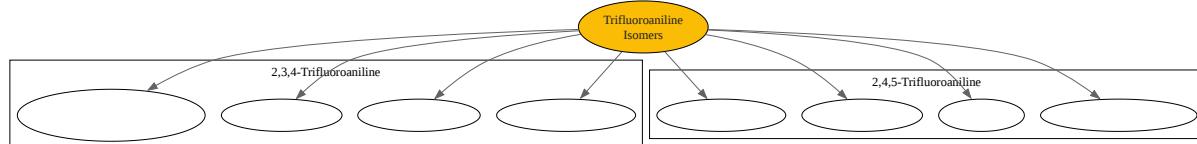
Both isomers are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The substitution pattern of the fluorine atoms can, however, lead to different applications and final product characteristics.

2,3,4-Trifluoroaniline is a critical building block in various advanced synthesis pathways.[\[10\]](#)

- Pharmaceuticals: It is a key intermediate for developing new drugs, including fluoroquinolone antibiotics like Lomefloxacin, Norfloxacin, Levofloxacin, and Ofloxacin.[\[4\]](#) The trifluorinated structure helps in creating novel drugs that target specific biological pathways with enhanced biological activity and stability.[\[1\]](#)[\[10\]](#)
- Agrochemicals: This compound is vital for creating effective and selective herbicides and pesticides, improving their chemical stability and biological activity.[\[10\]](#)
- Liquid Crystals: It serves as a fundamental material for synthesizing advanced liquid crystal compounds used in modern display technologies.[\[4\]](#)[\[10\]](#)
- Dyes and Pigments: Its fluorinated structure contributes to enhanced colorfastness and light stability in dyes and pigments.[\[1\]](#)

2,4,5-Trifluoroaniline is also a vital compound for the pharmaceutical and agrochemical sectors, with a market growth driven by demand for high-purity grades.[\[11\]](#)[\[12\]](#)

- Pharmaceuticals: It is increasingly adopted in the development of novel pharmaceuticals, where its unique chemical properties are leveraged in drug synthesis.[\[11\]](#)[\[12\]](#)
- Agrochemicals: The compound is used as an intermediate in the synthesis of pesticides.[\[12\]](#)
- Bioassays and Industrial Testing: High-purity 2,4,5-Trifluoroaniline is essential for the development of sophisticated bioassays.[\[11\]](#)
- Specialty Chemicals: It is utilized in the creation of various specialized chemicals and advanced materials.[\[11\]](#)[\[12\]](#)

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Synthesis Protocols

The manufacturing processes for these isomers involve multi-step chemical synthesis, often starting from more common halogenated aromatic compounds.

Experimental Protocol: Synthesis of 2,3,4-Trifluoroaniline

A common method for synthesizing **2,3,4-Trifluoroaniline** involves the amination of a tetrafluorinated precursor.[4][13]

- Objective: To synthesize **2,3,4-Trifluoroaniline** from 1,2,3,4-tetrafluorobenzene.
- Materials:
 - 1,2,3,4-Tetrafluorobenzene
 - Liquefied ammonia
 - Solvent (e.g., triethylamine or propylene glycol)[4]
 - Catalyst (e.g., copper powder)[4]
 - Nitrogen gas

- Autoclave reactor
- Procedure:
 - Charge the autoclave with 1,2,3,4-tetrafluorobenzene, solvent, and catalyst.[4]
 - Cool the reactor to below 15 °C.
 - Purge the reactor with nitrogen gas to remove air.
 - Introduce a measured amount of liquefied ammonia.[4]
 - Heat the reactor to the reaction temperature (e.g., 182-245 °C) and maintain for the required duration (e.g., 38-70 hours).[4]
 - After the reaction is complete, cool the reactor to 20 °C.
 - Vent the reactor and add a caustic solution to facilitate layering.
 - Separate the organic layer and process it (e.g., through distillation) to isolate the pure **2,3,4-Trifluoroaniline** product.[4] This process can achieve a yield of up to 91%. [4][13]

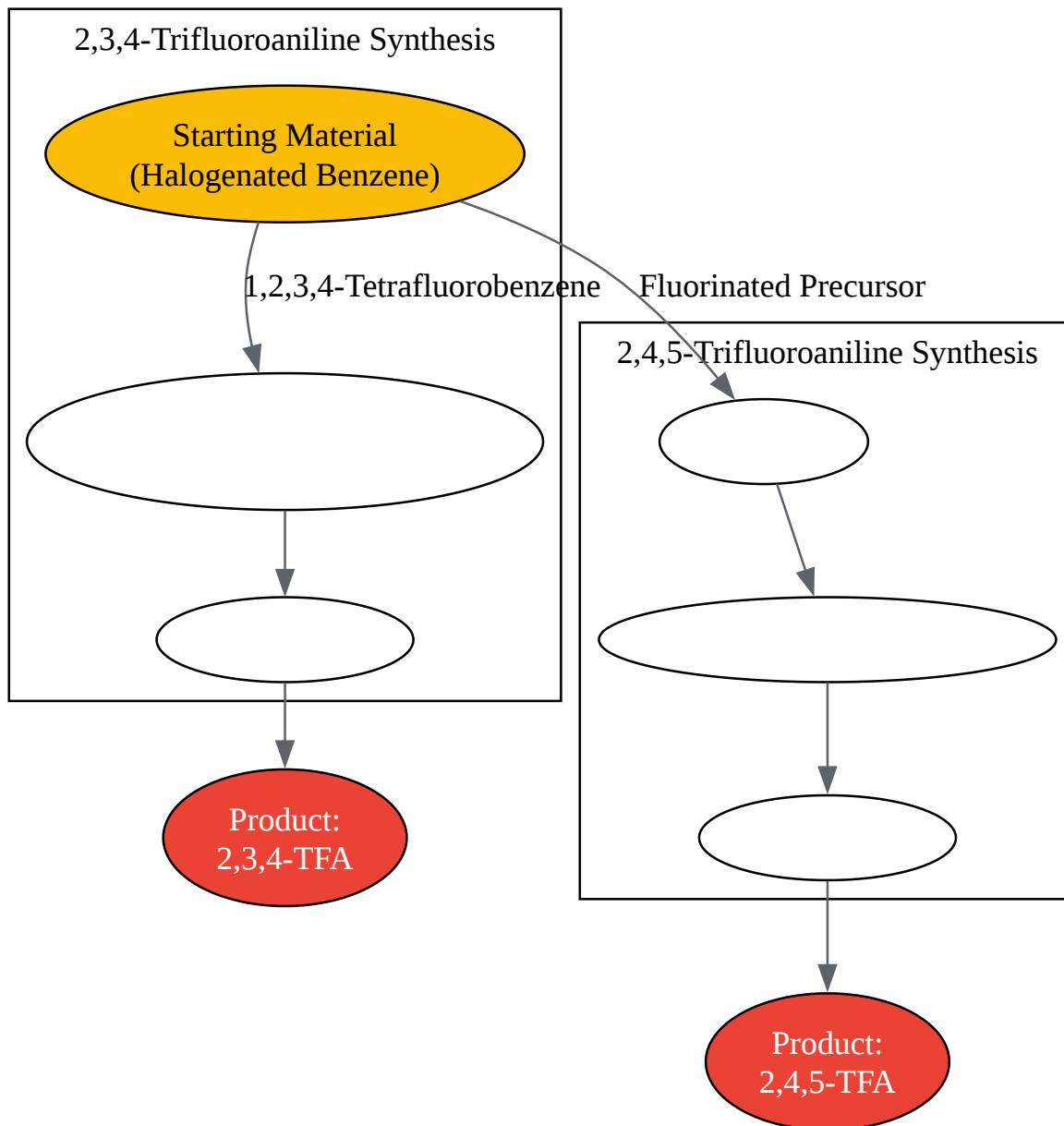
Experimental Protocol: Synthesis of 2,4,5-Trifluoroaniline

A prevalent synthetic route for 2,4,5-Trifluoroaniline involves nitration followed by reduction.

- Objective: To synthesize 2,4,5-Trifluoroaniline from a suitable fluorinated precursor.
- Materials:
 - Fluorinated or chlorinated benzene derivative
 - Nitrating agent (e.g., nitric acid, sulfuric acid)
 - Reducing agent (e.g., H₂ gas with Pd or Pt catalyst)
 - Solvents for reaction and purification

- Procedure:

- Nitration: Introduce a nitro group onto the precursor aromatic ring to form a nitrobenzene intermediate with the correct fluorine substitution pattern. This step requires careful control to ensure regioselectivity.
- Reduction: Reduce the nitro group to an amino (-NH₂) group. This is commonly achieved via catalytic hydrogenation.
- Purification: The crude product is subjected to rigorous purification, such as distillation, recrystallization, or chromatography, to achieve the desired high purity ($\geq 99.0\%$).

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Reactivity and Performance Comparison

Direct comparative experimental data on the reactivity of **2,3,4-trifluoroaniline** versus 2,4,5-trifluoroaniline was not available in the reviewed literature. However, differences in reactivity can be inferred from the electronic effects of the fluorine substituents on the aniline ring.

- Nucleophilicity: The electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom of the amino group, reducing its nucleophilicity compared to aniline. The specific positions of the fluorines dictate the extent of this effect and the electron density at different positions on the aromatic ring.
- Electrophilic Aromatic Substitution: The fluorine atoms are deactivating but ortho-, para-directing. The positions available for substitution are sterically and electronically influenced by the existing fluorine atoms. In **2,3,4-trifluoroaniline**, the C5 and C6 positions are open for substitution. In 2,4,5-trifluoroaniline, the C3 and C6 positions are available. The regioselectivity of such reactions would be expected to differ significantly between the two isomers.

No specific signaling pathways involving these molecules as primary actors were identified. They primarily serve as building blocks, and their influence is on the properties of the final, larger molecules they are incorporated into.

Conclusion

Both **2,3,4-Trifluoroaniline** and 2,4,5-Trifluoroaniline are indispensable intermediates in the chemical industry. The choice between them is dictated by the specific synthetic route and the desired properties of the target molecule. **2,3,4-Trifluoroaniline** has well-documented applications in specific blockbuster fluoroquinolone antibiotics and liquid crystals. 2,4,5-Trifluoroaniline is prominent in the broader development of new pharmaceuticals and agrochemicals where high purity is a critical driver. Researchers and drug developers should consider the distinct substitution patterns of these isomers to achieve the desired regioselectivity and electronic properties in their target compounds.

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